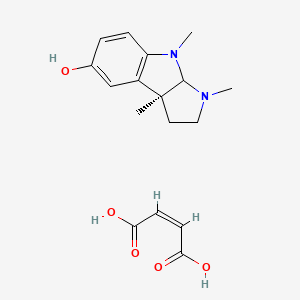

(-)-Eseroline fumarate

Descripción

Propiedades

Fórmula molecular |

C17H22N2O5 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12?,13-;/m0./s1 |

Clave InChI |

PBZRRADJWNBPNY-NWMKAKDRSA-N |

SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C[C@@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a natural metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a compelling dual-action pharmacological profile. It functions as both a reversible competitive inhibitor of acetylcholinesterase (AChE) and as a potent agonist at the μ-opioid receptor.[1][2] This unique combination of cholinergic and opioidergic activity results in a complex mechanism of action, characterized by indirect cholinomimetic effects and significant antinociception.[3] This technical guide provides a detailed examination of (-)-eseroline's molecular interactions, summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its core signaling pathways and associated experimental workflows. While its therapeutic potential is hindered by noted neurotoxicity, the study of (-)-eseroline offers valuable insights into the pharmacology of dual-target ligands.[1]

Core Mechanism of Action

(-)-Eseroline exerts its physiological effects through two primary, independent mechanisms:

-

Inhibition of Acetylcholinesterase (AChE): (-)-Eseroline acts as a potent, competitive, and rapidly reversible inhibitor of AChE. By binding to the active site of AChE, it prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic transmission at both muscarinic and nicotinic receptors. This action is responsible for its cholinomimetic effects. Unlike its parent compound, physostigmine, the inhibition by eseroline (B613827) is notably transient.

-

μ-Opioid Receptor Agonism: Independent of its cholinergic activity, (-)-eseroline is a potent agonist at the μ-opioid receptor.[1][2] Activation of these G-protein coupled receptors (GPCRs), primarily located in the central nervous system, leads to the downstream signaling cascade associated with analgesia. This includes the inhibition of adenylyl cyclase, reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulation of ion channels, which ultimately reduces neuronal excitability and nociceptive signal transmission.[1] This opioid agonist activity is the primary driver of its strong antinociceptive properties, which have been reported to be more potent than morphine in some preclinical models.[3]

Signaling Pathway Visualization

The diagram below illustrates the dual signaling pathways activated by (-)-Eseroline.

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activity of (-)-eseroline.

Table 1: Cholinesterase Inhibition

This table presents the inhibitory constants (Ki) of (-)-eseroline against acetylcholinesterase (AChE) from various sources and butyrylcholinesterase (BuChE). Lower Ki values indicate greater inhibitory potency.

| Target Enzyme | Source | Inhibitor | Ki (μM) | Inhibition Type | Reference |

| AChE | Electric Eel | (-)-Eseroline | 0.15 ± 0.08 | Competitive | |

| AChE | Human RBC | (-)-Eseroline | 0.22 ± 0.10 | Competitive | |

| AChE | Rat Brain | (-)-Eseroline | 0.61 ± 0.12 | Competitive | |

| BuChE | Horse Serum | (-)-Eseroline | 208 ± 42 | Competitive |

Table 2: Opioid and Muscarinic Receptor Activity

This table summarizes the activity of (-)-eseroline at opioid and muscarinic receptors. Specific binding affinity (Ki) and in vivo potency (ED50) data for its opioid action are not consistently available in the reviewed literature, but its functional effects are well-documented.

| Target | Activity Type | Potency / Effect | Notes | Reference |

| μ-Opioid Receptor | Agonist | Potent antinociceptive agent, stronger than morphine in some assays. | Specific Ki and ED50 values are not specified in the cited literature. Both enantiomers bind with equal affinity. | [1][3] |

| Muscarinic Receptors | Indirect Agonist | Induces contractions in guinea-pig ileum at concentrations >5 μM (in the presence of naloxone), an effect antagonized by atropine. | Effect is secondary to AChE inhibition, not direct receptor binding. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of (-)-eseroline are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the concentration of which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.

-

10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

14 mM ATCI Solution: Dissolve 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. Prepare fresh daily.

-

AChE Solution: Prepare a stock solution and dilute with phosphate buffer to a working concentration (e.g., 1 U/mL) immediately before use. Keep on ice.

-

(-)-Eseroline Fumarate (B1241708) Solutions: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in phosphate buffer to obtain a range of test concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0).

-

10 µL of the (-)-eseroline solution (or buffer/vehicle for control).

-

10 µL of 10 mM DTNB solution.

-

-

Add 10 µL of the AChE working solution to each well.

-

Mix gently and pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI solution to all wells.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/min) for each concentration.

-

Calculate the percentage of inhibition for each eseroline concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

μ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Principle: Cell membranes expressing the μ-opioid receptor are incubated with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO). The unlabeled test compound, (-)-eseroline, is added in increasing concentrations to compete for binding. The amount of bound radioactivity is measured, and the concentration of (-)-eseroline that displaces 50% of the specific radioligand binding (IC50) is determined.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue (or cultured cells expressing the receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

Set up assay tubes containing:

-

Total Binding: Assay buffer, cell membranes (e.g., 100-200 µg protein), and [³H]-DAMGO (at a concentration near its Kd, e.g., 1-2 nM).

-

Non-specific Binding: Same as total binding, plus a high concentration of an unlabeled opioid antagonist (e.g., 10 µM naloxone).

-

Competition: Same as total binding, plus increasing concentrations of (-)-eseroline.

-

-

Incubate all tubes for 30-60 minutes at 25°C to allow binding to reach equilibrium.

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (-)-eseroline.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Hot Plate Test for Antinociception

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Principle: The animal is placed on a surface maintained at a constant, noxious temperature (e.g., 52-55°C). The time taken for the animal to exhibit a pain response (e.g., licking a hind paw, jumping) is recorded as the response latency. An effective analgesic will significantly increase this latency compared to vehicle-treated controls.

Detailed Methodology:

-

Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a precise temperature, enclosed by a clear acrylic cylinder to keep the animal on the plate.

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Measurement:

-

Set the hot plate temperature to 52-55°C.

-

Gently place a mouse on the hot plate and immediately start a timer.

-

Observe the mouse for nocifensive behaviors, typically hind paw licking or jumping.

-

Stop the timer as soon as a response is observed and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established, after which the animal is immediately removed from the plate regardless of whether it has responded.

-

-

Drug Administration:

-

Administer (-)-eseroline fumarate or vehicle control to different groups of mice via a specified route (e.g., subcutaneous, intraperitoneal).

-

-

Post-Treatment Measurement:

-

At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), place the mouse back on the hot plate and measure the response latency as described for the baseline.

-

-

Data Analysis:

-

Compare the mean response latencies between the vehicle-treated and eseroline-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Data can also be expressed as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

-

To determine the ED50 (the dose producing 50% of the maximum effect), test multiple doses of eseroline and analyze the resulting dose-response curve.

-

References

- 1. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (-)-Eseroline Fumarate (B1241708), a compound of significant interest in pharmacological research. This document outlines a viable synthetic route, comprehensive characterization data, and a summary of its biological activities, including its interaction with key signaling pathways.

Synthesis of (-)-Eseroline Fumarate

(-)-Eseroline is a key metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203).[1][2] Its synthesis can be achieved through the hydrolysis of its parent compound, (-)-physostigmine. The subsequent formation of the fumarate salt enhances its stability and handling properties.

Experimental Protocol: Synthesis of (-)-Eseroline from (-)-Physostigmine

This procedure is adapted from established hydrolysis methods for carbamate (B1207046) esters.

Materials:

-

(-)-Physostigmine

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Hydrolysis: A solution of (-)-physostigmine in a suitable solvent is treated with a strong acid, such as concentrated hydrochloric acid. The mixture is heated to reflux for a period sufficient to ensure complete hydrolysis of the carbamate group. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Upon completion, the reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The aqueous layer is then extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (-)-eseroline.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure (-)-eseroline as a solid.

Experimental Protocol: Preparation of this compound

This protocol is based on standard salt formation techniques.

Materials:

-

Purified (-)-Eseroline

-

Fumaric acid

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolution: Purified (-)-eseroline is dissolved in a minimal amount of methanol. In a separate flask, one molar equivalent of fumaric acid is also dissolved in methanol.

-

Salt Formation: The methanolic solution of fumaric acid is added dropwise to the stirred solution of (-)-eseroline at room temperature.

-

Precipitation: The resulting solution is stirred for a short period, and then diethyl ether is slowly added until a precipitate is formed.

-

Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a crystalline solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ |

| Molecular Weight | 334.37 g/mol [3] |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | Not explicitly reported for the fumarate salt in the searched literature, but likely to be a sharp melting point characteristic of a pure crystalline salt. |

| Solubility | Soluble in water and methanol.[4] |

| ¹H NMR (Expected) | (-)-Eseroline moiety: Aromatic protons (δ 6.0-7.0 ppm), methine proton adjacent to hydroxyl group, N-methyl and other aliphatic protons (δ 2.0-4.0 ppm). Fumarate moiety: Vinylic protons (δ ~6.5 ppm, singlet). |

| ¹³C NMR (Expected) | (-)-Eseroline moiety: Aromatic carbons (δ 110-150 ppm), aliphatic carbons (δ 20-70 ppm). Fumarate moiety: Carboxyl carbons (δ ~165-175 ppm), vinylic carbons (δ ~130-140 ppm). |

| FT-IR (ATR, cm⁻¹) | An ATR-IR spectrum is available which shows characteristic peaks for the functional groups present.[5] Key expected vibrations include: O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=O stretch (fumarate, ~1700 cm⁻¹), C=C stretch (aromatic and fumarate, ~1600-1650 cm⁻¹), and C-N and C-O stretches in the fingerprint region. |

Biological Activity and Signaling Pathways

(-)-Eseroline exhibits a dual pharmacological profile, acting as both an opioid receptor agonist and a reversible acetylcholinesterase inhibitor.[6][7]

Opioid Receptor Agonism

(-)-Eseroline is a potent agonist at opioid receptors, with an antinociceptive action reported to be stronger than that of morphine.[7] This activity is mediated through the activation of G-protein coupled opioid receptors, primarily the μ-opioid receptor.

Acetylcholinesterase Inhibition

Unlike its parent compound physostigmine, (-)-eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).[6] Its inhibitory action is rapid and quickly reversed upon dilution.

Experimental Workflow Summary

The overall process from starting material to the final, characterized product and its biological evaluation is summarized below.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described protocols to their specific laboratory conditions.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]

- 4. echemi.com [echemi.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a fascinating compound with a dual pharmacological profile.[1] It exhibits properties as both a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] This unique combination of activities has garnered interest in its potential as an antinociceptive agent.[2] This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and mechanism of action of its fumarate (B1241708) salt, (-)-Eseroline fumarate.

Chemical and Physical Properties

This compound is typically a white to light brown solid.[3][4] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and 0.1 M hydrochloric acid.[3] For long-term storage, a temperature of -20°C is recommended.[5][6]

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate | [5] |

| CAS Number | 70310-73-5 | [5] |

| Molecular Formula | C₁₃H₁₈N₂O · C₄H₄O₄ | [4][5][6] |

| Molecular Weight | 334.37 g/mol | [5] |

| Canonical SMILES | CN1CC[C@@]2(C)c3cc(O)ccc3N(C)[C@@H]12.O=C(O)/C=C/C(=O)O | [4] |

| InChI Key | PBZRRADJWNBPNY-XDRMOJKASA-N | [4] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Light Brown / White Solid | [3][4] |

| Solubility | Soluble in DMSO and 0.1 M HCl (freshly prepared) | [3] |

| Melting Point | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | |

| pKa | Data not available in cited literature | |

| XLogP3 | 1.476 | [3] |

Experimental Protocols

Synthesis of this compound from (-)-Eseroline

A common method for the preparation of the fumarate salt of (-)-Eseroline involves the reaction of the free base with fumaric acid.

Methodology:

-

Dissolve (-)-Eseroline (as an oil) in methanol.

-

In a separate container, dissolve one equivalent of fumaric acid in methanol.

-

Add the fumaric acid solution to the (-)-Eseroline solution.

-

To induce crystallization of the salt, add ether followed by pentane (B18724) to the mixture.

-

The resulting crystalline solid is this compound.

This protocol is adapted from a method described for a similar compound.

References

- 1. Eseroline - Wikipedia [en.wikipedia.org]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound Salt | CymitQuimica [cymitquimica.com]

- 5. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]

- 6. This compound Salt | LGC Standards [lgcstandards.com]

Unveiling the Complex Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile characterized by a dual mechanism of action. It functions as a weak, reversible inhibitor of acetylcholinesterase (AChE) and, more potently, as a µ-opioid receptor agonist. This dual activity imparts on (-)-eseroline a distinctive set of physiological effects, including significant antinociceptive properties that are reportedly more potent than morphine. However, its therapeutic potential is curtailed by a notable neurotoxic profile. This technical guide provides an in-depth review of the pharmacological properties of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development endeavors.

Introduction

(-)-Eseroline is a tertiary amine and a phenolic derivative of physostigmine. The fumarate salt, (-)-eseroline fumarate, is a common form used in research due to its stability and solubility. The molecule's structural similarity to both cholinergic agents and opioids underpins its multifaceted pharmacology. This guide will systematically explore its interactions with key biological targets, the resultant physiological effects, and the experimental basis for these findings.

Cholinergic Activity: Acetylcholinesterase Inhibition

(-)-Eseroline exhibits a weak and reversible inhibitory effect on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This contrasts with the more potent and prolonged inhibition seen with its parent compound, physostigmine.

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of (-)-eseroline against cholinesterases has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme Source | Enzyme Type | Ki (µM) | Reference |

| Electric Eel | Acetylcholinesterase (AChE) | 0.15 ± 0.08 | [1] |

| Human Red Blood Cells | Acetylcholinesterase (AChE) | 0.22 ± 0.10 | [1] |

| Rat Brain | Acetylcholinesterase (AChE) | 0.61 ± 0.12 | [1] |

| Horse Serum | Butyrylcholinesterase (BuChE) | 208 ± 42 | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The determination of Ki values for cholinesterase inhibition is typically performed using a modification of the Ellman's method.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

-

Purified acetylcholinesterase (from desired source)

-

This compound

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding a solution of acetylthiocholine iodide and DTNB to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm at regular intervals.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the Ki value by analyzing the data using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots.

Opioid Receptor Agonism

The most prominent pharmacological effect of (-)-eseroline is its potent agonism at µ-opioid receptors, which is responsible for its strong antinociceptive properties.

In Vitro Evidence: Guinea Pig Ileum Assay

The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic bioassay for studying the effects of opioids. Opioid agonists inhibit the electrically stimulated contractions of this tissue.

-

(-)-Eseroline inhibits the electrically-evoked contractions of the guinea-pig ileum in a concentration-dependent manner.[2]

-

This inhibitory effect is antagonized by the opioid antagonist naloxone (B1662785), confirming the involvement of opioid receptors.[3]

In Vivo Evidence: Antinociceptive Activity

Animal models of pain are used to assess the analgesic properties of compounds. The hot-plate test is a common method for evaluating central antinociceptive activity.

-

In various animal models, (-)-eseroline has demonstrated antinociceptive effects that are more potent than morphine.[2]

-

The antinociceptive action of (-)-eseroline is reversed by the administration of naloxone, further supporting its mechanism of action via opioid receptors.[3]

Signaling Pathway: Mu-Opioid Receptor Activation

The binding of an agonist like (-)-eseroline to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. While specific studies on (-)-eseroline's downstream signaling are limited, the canonical µ-opioid receptor signaling pathway is well-established.

Caption: Mu-opioid receptor signaling pathway activated by (-)-eseroline.

Experimental Protocol: Hot-Plate Test

Principle: The hot-plate test measures the latency of a thermal pain reflex in an animal. An increase in the latency to a painful stimulus is indicative of an analgesic effect.

Materials:

-

Hot-plate apparatus with adjustable temperature

-

Mice or rats

-

This compound

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Naloxone (for antagonism studies)

-

Syringes and needles for administration

Procedure:

-

Acclimatize the animals to the testing room and apparatus.

-

Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time is established to prevent tissue damage.

-

Administer this compound, vehicle, or morphine to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).

-

At predetermined time points after administration, place each animal back on the hot plate and measure the response latency.

-

For antagonism studies, administer naloxone prior to the administration of this compound.

-

Analyze the data to determine the peak effect and duration of action of the compounds. The percentage of maximal possible effect (%MPE) can be calculated.

Neurotoxicity

A significant concern with (-)-eseroline is its demonstrated neurotoxicity, which may be a contributing factor to the overall toxicity of its parent compound, physostigmine.

In Vitro Evidence: Neuronal Cell Death

Studies using neuronal cell cultures have shown that (-)-eseroline can induce cell death.

-

(-)-Eseroline causes a dose- and time-dependent leakage of lactate (B86563) dehydrogenase (LDH) from neuronal cells, indicating a loss of cell membrane integrity.

-

It also leads to a loss of intracellular ATP, suggesting a mechanism involving cellular energy depletion.

Experimental Workflow: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (-)-Eseroline and its Parent Compound Physostigmine (B191203)

This technical guide provides a comprehensive overview of the reversible acetylcholinesterase inhibitor physostigmine and its primary metabolite, (-)-eseroline. It covers their mechanisms of action, pharmacological profiles, and key experimental protocols relevant to their study.

Introduction

Physostigmine, also known as eserine, is a parasympathomimetic alkaloid naturally occurring in the Calabar bean (Physostigma venenosum)[1]. It functions as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh)[1][2]. By preventing ACh hydrolysis, physostigmine indirectly stimulates both nicotinic and muscarinic acetylcholine receptors, leading to enhanced cholinergic transmission[1][2]. This activity makes it clinically useful for treating conditions like glaucoma, myasthenia gravis, and anticholinergic poisoning[1][3]. However, its use in neurodegenerative diseases like Alzheimer's has been limited by a high incidence of severe side effects and poor tolerability[1].

(-)-Eseroline is the major metabolite of physostigmine, formed by the hydrolysis of its carbamate (B1207046) group[1][4]. While it is a comparatively weak and easily reversible AChE inhibitor, eseroline (B613827) exhibits a distinct pharmacological profile, notably acting as a potent analgesic through agonism at μ-opioid receptors[5][6][7]. This dual activity presents a unique area of interest, though its therapeutic potential is constrained by neurotoxicity at higher concentrations and side effects like respiratory depression[5][8].

This guide details the quantitative pharmacology of both compounds, provides methodologies for their analysis, and illustrates the key pathways and workflows involved in their research.

Mechanism of Action

Physostigmine: Reversible Acetylcholinesterase Inhibition

Physostigmine's primary mechanism is the reversible inhibition of acetylcholinesterase[1][2]. It acts as a competitive, carbamoylating inhibitor, binding to the active site of AChE and transferring its carbamate group to a serine residue[9]. This carbamoylated enzyme is much more stable and hydrolyzes far more slowly than the acetylated enzyme formed during the breakdown of acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. This elevated concentration of ACh enhances signaling at both muscarinic and nicotinic receptors in the central and peripheral nervous systems[1][10][11].

(-)-Eseroline: Dual Cholinergic and Opioid Activity

(-)-Eseroline also inhibits AChE, but this inhibition is weak and rapidly reversible[5][12]. Its more significant pharmacological action is as a potent agonist at μ-opioid receptors, which mediates its strong antinociceptive (analgesic) effects[5][6][7]. This makes eseroline a unique compound with a mixed pharmacological profile. While both enantiomers of eseroline bind to opiate receptors with similar affinity, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo, comparable to morphine[7].

Quantitative Pharmacological Data

The following tables summarize key quantitative data for physostigmine and (-)-eseroline.

Table 1: Chemical and Physical Properties

| Property | Physostigmine | (-)-Eseroline |

| IUPAC Name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate[1] | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[13] |

| Formula | C₁₅H₂₁N₃O₂ | C₁₃H₁₈N₂O |

| Molar Mass | 275.35 g/mol [2] | 218.30 g/mol [13] |

| CAS Number | 57-47-6[1] | 469-22-7[13] |

| Appearance | White, odorless, microcrystalline powder[2] | - |

| Stability | Solid and solutions turn red on exposure to heat, light, air, or traces of metals[2]. | - |

Table 2: Acetylcholinesterase (AChE) Inhibition Data

| Compound | Type of Inhibition | IC₅₀ | Kᵢ | Notes |

| Physostigmine | Reversible, Competitive[14] | 0.0453 µM (for derivative Phenserine)[15] | 3.11 x 10⁻⁸ M[14] | A carbamoylating "pseudo-substrate" that inactivates the enzyme for a sustained period[9][16]. |

| (-)-Eseroline | Weak, Rapidly Reversible[5][12] | - | - | Action is rapidly reversible; full enzyme activity is regained within 15 seconds after dilution[12]. |

Table 3: Pharmacokinetic Parameters of Physostigmine

| Parameter | Value | Species | Route | Reference |

| Elimination Half-life (t½) | ~22 min | Human | IV | [17] |

| Plasma Half-life (t½) | 17 min | Rat | IM | [4] |

| Brain Half-life (t½) | 16 min | Rat | IM | [4] |

| Volume of Distribution (Vd) | 46.5 L | Human | IV | [17] |

| Plasma Clearance | 92.5 L/h | Human | IV | [17] |

| Oral Bioavailability (F) | ~2% | Rat | Oral | [16][18] |

| Notes | Physostigmine is rapidly metabolized, with a significant "first-pass" effect after oral administration[18]. It is lipid-soluble and readily crosses the blood-brain barrier[19]. |

Table 4: Toxicological Data

| Compound | Parameter | Value | Species | Notes |

| Physostigmine | LD₅₀ | 3 mg/kg | Mouse | Overdose can cause cholinergic syndrome, leading to respiratory arrest and cardiac paralysis[1]. |

| (-)-Eseroline | Neurotoxicity | 50% LDH leakage at 40-75 µM (in vitro, 24h) | Neuronal Cell Lines | Eseroline is comparatively more toxic to neuronal cells than physostigmine, potentially by a mechanism involving ATP depletion[8]. |

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity[20][21][22].

Materials:

-

AChE enzyme (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) substrate

-

DTNB (Ellman's Reagent)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

Test compounds (Physostigmine, Eseroline) and positive control (e.g., Neostigmine)

-

96-well microplate and reader

Procedure:

-

Reagent Preparation:

-

Assay Protocol (96-well plate):

-

To appropriate wells, add 130 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the AChE solution[21].

-

Incubate the plate at 25°C for 15 minutes[21].

-

Initiate the reaction by adding 40 µL of a freshly prepared mixture of ATCI and DTNB (1:1 ratio) to all wells[21].

-

Immediately measure the absorbance at 412 nm and continue to monitor kinetically (e.g., every 10-15 seconds) for 5-10 minutes[21].

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

-

Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

-

HPLC Method for Quantification in Plasma

This protocol describes a sensitive HPLC method with fluorescence detection for the simultaneous determination of physostigmine and eseroline in plasma samples[23][24].

Principle: Plasma samples are prepared using liquid-liquid extraction (LLE) to isolate and concentrate the analytes. The extract is then injected into a reversed-phase HPLC system for separation, and the compounds are detected by their native fluorescence.

Materials:

-

HPLC system with a fluorescence detector and a C18 column (e.g., Kinetex C18)[23].

-

Mobile phase: Gradient elution may be required.

-

Extraction solvent: Methyl-t-butyl ether[24].

-

Internal Standard (IS): N-methylphysostigmine[23].

-

Ascorbic acid (as an antioxidant)[24].

-

Plasma samples.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard and ascorbic acid solution[23][24].

-

Make the sample alkaline.

-

Add 5 mL of methyl-t-butyl ether, vortex to mix, and centrifuge to separate the layers[24].

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase[24].

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Record the chromatogram and identify the peaks for physostigmine, eseroline, and the internal standard based on their retention times.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for a series of standards.

-

Quantify the analytes in the unknown samples using the calibration curve. The method can achieve a lower limit of quantification (LLOQ) of 0.05 ng/mL for both analytes[23].

-

Hot Plate Test for Analgesia Assessment

This test is a classic method for evaluating the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus[25][26][27]. It is particularly relevant for assessing the opioid-mediated effects of eseroline.

Principle: The animal is placed on a surface maintained at a constant, noxious temperature. The latency to a pain response (e.g., paw licking, jumping) is measured. An increase in this latency following drug administration indicates an analgesic effect[25][26].

Materials:

-

Hot plate apparatus with precise temperature control.

-

Transparent cylindrical retainer to keep the animal on the plate.

-

Test animals (mice or rats).

-

Test compound (e.g., (-)-eseroline) and vehicle control.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment[28].

-

Baseline Measurement:

-

Set the hot plate temperature to a constant value (e.g., 55 ± 1°C)[29].

-

Place an animal on the hot plate and immediately start a timer.

-

Observe the animal for nocifensive responses, typically hind paw licking or jumping[25][28].

-

Record the time (latency) until the first clear response.

-

To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by this time, it is removed, and the cut-off time is recorded as its latency[27][28].

-

-

Drug Administration:

-

Administer the test compound (e.g., eseroline s.c.) or vehicle to the animals.

-

-

Post-Treatment Testing:

-

At a predetermined time after administration (based on the drug's expected time to peak effect), repeat the hot plate test as described in step 2.

-

-

Data Analysis:

-

Compare the post-treatment latencies to the baseline latencies. A significant increase in reaction time indicates analgesia.

-

The results can be expressed as the change in latency or as a percentage of the maximum possible effect (%MPE).

-

Conclusion

Physostigmine and its metabolite, (-)-eseroline, represent a fascinating pair of compounds with related structures but divergent primary mechanisms of action. Physostigmine remains a reference compound for its potent, reversible inhibition of acetylcholinesterase. In contrast, (-)-eseroline's primary interest lies in its potent μ-opioid agonist activity, which confers strong analgesic properties. Understanding their distinct pharmacological and pharmacokinetic profiles is crucial for leveraging their effects in research and drug development. The methodologies detailed in this guide provide a robust framework for the quantitative analysis of these compounds and their biological activities. Further investigation into the neurotoxic mechanisms of eseroline and the development of analogues with improved safety profiles could yield novel therapeutic agents.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physostigmine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Eseroline - Wikiwand [wikiwand.com]

- 6. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. Acetylcholine - Wikipedia [en.wikipedia.org]

- 12. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eseroline - Wikipedia [en.wikipedia.org]

- 14. THE MECHANISM OF ENZYME-INHIBITOR-SUBSTRATE REACTIONS : ILLUSTRATED BY THE CHOLINESTERASE-PHYSOSTIGMINE-ACETYLCHOLINE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. derangedphysiology.com [derangedphysiology.com]

- 17. Pharmacokinetics of physostigmine after intravenous, intramuscular and subcutaneous administration in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Hot plate test - Wikipedia [en.wikipedia.org]

- 26. Hot plate test [panlab.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

- 28. maze.conductscience.com [maze.conductscience.com]

- 29. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

(-)-Eseroline Fumarate: An In-Depth Technical Review of its Opioid Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has been identified as a potent opioid agonist. Unlike its parent compound, (-)-eseroline exhibits weak and reversible acetylcholinesterase inhibition. Its primary pharmacological activity of interest lies in its analgesic effects, which are mediated through the µ-opioid receptor. Despite early promising results, comprehensive quantitative data on its binding affinities and functional potencies at the various opioid receptor subtypes (µ, δ, and κ) remain elusive in publicly accessible literature. This technical guide synthesizes the available qualitative and semi-quantitative information on the opioid receptor activity of (-)-eseroline and outlines the standard experimental protocols used to characterize such compounds.

Introduction

(-)-Eseroline is a unique pharmacological agent with a dual mechanism of action, albeit with a pronounced opioid agonist profile.[1] Its structural relationship to both physostigmine and morphine has prompted investigations into its potential as an analgesic. Early studies have demonstrated that (-)-eseroline possesses potent antinociceptive properties, reportedly stronger than morphine in some preclinical models.[2] These effects are antagonized by the non-selective opioid antagonist naloxone (B1662785), confirming its action at opioid receptors.[3] This document aims to provide a detailed overview of the current understanding of (-)-eseroline's interaction with opioid receptors, with a focus on the methodologies typically employed to quantify such interactions.

Opioid Receptor Activity of (-)-Eseroline

While specific quantitative data such as Ki, IC50, EC50, and Emax values for (-)-eseroline fumarate (B1241708) at µ, δ, and κ opioid receptors are not available in the reviewed literature, several studies provide qualitative and semi-quantitative evidence of its opioid agonist activity.

One study reported that the enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes with equal affinity and act as inhibitors of adenylate cyclase, a hallmark of Gi/o-coupled receptor activation typical for opioid agonists.[4] However, the study did not provide specific binding affinity values.

Another key piece of evidence comes from ex vivo studies on isolated tissues. (-)-Eseroline has been shown to inhibit the electrically-evoked contractions of the guinea-pig ileum in the concentration range of 0.2-15 µM.[5] This assay is a classic functional bioassay for opioid activity, particularly for µ- and κ-opioid receptor agonists. The inhibitory effect of opioids in this preparation is due to the presynaptic inhibition of acetylcholine (B1216132) release from myenteric plexus neurons.

The table below summarizes the qualitative findings. A lack of specific values in the table reflects the absence of this data in the currently available literature.

Table 1: Summary of (-)-Eseroline Opioid Receptor Activity

| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Binding Affinity (Ki) | Binds (value not specified) | Not Specified | Not Specified | [4] |

| Functional Activity | Agonist (Inhibition of adenylate cyclase) | Not Specified | Agonist (inferred from guinea pig ileum assay) | [4][5] |

| In Vitro Potency (IC50) | Inhibits guinea pig ileum contraction (0.2-15 µM) | Not Specified | Inhibits guinea pig ileum contraction (0.2-15 µM) | [5] |

Experimental Protocols for Opioid Receptor Characterization

To generate the quantitative data that is currently lacking for (-)-eseroline fumarate, a series of standard in vitro pharmacological assays would be required. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement binding assay.

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably expressing human or rodent µ, δ, or κ opioid receptors, or from rodent brain tissue.

-

Radioligands:

-

µ-receptor: [³H]-DAMGO

-

δ-receptor: [³H]-DPDPE or [³H]-Naltrindole

-

κ-receptor: [³H]-U69,593 or [³H]-CI-977

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone or naltrexone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Functional Assays

Functional assays are crucial for determining the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist) and its potency (EC50).

This assay measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

References

- 1. Eseroline - Wikipedia [en.wikipedia.org]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Kinetics of Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) inhibition kinetics of (-)-eseroline fumarate (B1241708). It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and mechanistic understanding necessary for advanced research and development.

Executive Summary

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1] Unlike its parent compound, (-)-eseroline exhibits a distinct kinetic profile characterized by rapid, reversible, and competitive inhibition of acetylcholinesterase.[2] Its interaction with the enzyme is notably transient, with association and dissociation rates that are significantly higher than those of eserine. While it is considered a weaker inhibitor in some contexts, its unique kinetic properties warrant detailed examination for potential therapeutic applications. This document synthesizes the available quantitative data, outlines detailed experimental protocols for kinetic analysis, and visualizes the underlying mechanisms and workflows.

Quantitative Inhibition Kinetics

The inhibitory potency of (-)-eseroline against acetylcholinesterase has been determined across various species, revealing a consistent competitive inhibition mechanism. The inhibition constant (Ki) serves as a key metric for quantifying this potency.

| Enzyme Source | Inhibition Constant (Ki) (μM) | Notes |

| Electric Eel | 0.15 ± 0.08 | - |

| Human Red Blood Cells | 0.22 ± 0.10 | - |

| Rat Brain | 0.61 ± 0.12 | - |

| Table 1: Inhibition Constants (Ki) of (-)-Eseroline for Acetylcholinesterase from Various Sources.[2] |

The data clearly indicates that (-)-eseroline is a potent inhibitor of AChE, with Ki values in the sub-micromolar range across different species. It is noteworthy that one study has described (-)-eseroline as lacking anticholinesterase activity at concentrations up to 30 mM, a discrepancy that may be attributable to different experimental conditions or the specific salt form used.[3]

Mechanism of Action

(-)-Eseroline acts as a competitive inhibitor of acetylcholinesterase.[2] This mode of inhibition implies that it binds to the active site of the enzyme, thereby preventing the substrate, acetylcholine (B1216132), from binding and being hydrolyzed. The inhibition by (-)-eseroline is rapidly reversible, with the enzyme's activity being fully restored within 15 seconds of removing the inhibitor by dilution.[2] This rapid on-off rate distinguishes it from other inhibitors like eserine.[4][5]

The primary consequence of AChE inhibition is an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission at both muscarinic and nicotinic receptors. While this is the canonical pathway, there is growing interest in the non-cholinergic functions of AChE, which may be modulated by inhibitors. These functions can involve cell adhesion, neurite outgrowth, and amyloid deposition, often mediated through the peripheral anionic site (PAS) of the enzyme.[4][6][7] The direct impact of (-)-eseroline on these non-cholinergic pathways is an area requiring further investigation.

Experimental Protocols

The determination of acetylcholinesterase inhibition kinetics is crucial for characterizing the potency and mechanism of novel inhibitors. The following is a detailed methodology based on established protocols for conducting AChE inhibition assays.

Protocol: Determination of Acetylcholinesterase Inhibition Kinetics using Ellman's Method

This protocol outlines the steps for determining the inhibition kinetics of a compound, such as (-)-eseroline fumarate, against acetylcholinesterase using a spectrophotometric method.

1. Materials and Reagents:

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

This compound

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Purified water

-

Solvent for inhibitor (e.g., DMSO, if necessary)

2. Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized to provide a linear rate of reaction for at least 5-10 minutes.

-

ATCI Solution (Substrate): Prepare a stock solution of ATCI in purified water. A typical starting concentration for the assay is around 1 mM, but a range of concentrations will be needed for kinetic analysis.

-

DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer. A typical final concentration in the assay is 0.5 mM.

-

This compound Solutions: Prepare a stock solution of this compound in an appropriate solvent. If using an organic solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%). Prepare a series of dilutions of the inhibitor to be tested.

3. Assay Procedure (96-well plate format):

-

Plate Setup: Design the plate layout to include wells for blank (no enzyme), control (enzyme, no inhibitor), and various concentrations of the test inhibitor.

-

Reagent Addition:

-

To all wells, add a specific volume of phosphate buffer.

-

To the inhibitor wells, add the corresponding dilutions of this compound.

-

To the control and inhibitor wells, add the AChE solution.

-

To the blank well, add an equivalent volume of buffer instead of the enzyme solution.

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To all wells, add the DTNB solution followed by the ATCI solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve.

4. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the concentration of inhibitor that causes 50% inhibition (IC50).

-

Determine the type of inhibition and Ki: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay should be performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots. The inhibition constant (Ki) can be calculated from these plots.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The catalytic cycle of acetylcholinesterase.

Caption: Competitive inhibition of AChE by (-)-eseroline.

Caption: A generalized workflow for an AChE inhibition assay.

References

- 1. Eseroline - Wikipedia [en.wikipedia.org]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site | The EMBO Journal [link.springer.com]

(-)-Eseroline Fumarate: A Technical Guide on Neurotoxicity and Side Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated potential as an opioid agonist. However, concerns regarding its neurotoxicity and side effect profile are critical considerations for its therapeutic development. This technical guide provides a comprehensive overview of the current understanding of (-)-Eseroline fumarate's neurotoxicity and associated adverse effects, drawing from in vitro studies and data from its parent compound, physostigmine. This document summarizes key quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and drug development professionals.

Introduction

(-)-Eseroline is an active metabolite of physostigmine, a naturally occurring alkaloid.[1] Unlike its parent compound, eseroline (B613827) exhibits weak and reversible acetylcholinesterase inhibition.[2] Its primary pharmacological action of interest is its potent analgesic effect, mediated through µ-opioid receptors.[3] Despite its therapeutic potential, research has suggested that eseroline may be neurotoxic, a characteristic that could limit its clinical utility.[1] This guide focuses on the neurotoxic properties and potential side effects of (-)-Eseroline fumarate (B1241708), providing a detailed analysis of available scientific data.

In Vitro Neurotoxicity

The primary evidence for eseroline-induced neurotoxicity comes from in vitro studies on neuronal cell cultures. These studies indicate a dose- and time-dependent toxic effect on various neuronal cell lines.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro neurotoxicity assays of eseroline.

| Cell Line | Assay | Endpoint | Concentration for 50% Effect (EC50/IC50) | Exposure Time | Reference |

| NG-108-15 (Neuroblastoma-Glioma Hybrid) | Adenine (B156593) Nucleotide Release | 50% Release | 40-75 µM | 24 hours | [4] |

| NG-108-15 (Neuroblastoma-Glioma Hybrid) | LDH Leakage | 50% Leakage | 40-75 µM | 24 hours | [4] |

| N1E-115 (Mouse Neuroblastoma) | Adenine Nucleotide Release | 50% Release | 40-75 µM | 24 hours | [4] |

| N1E-115 (Mouse Neuroblastoma) | LDH Leakage | 50% Leakage | 40-75 µM | 24 hours | [4] |

| N1E-115 (Mouse Neuroblastoma) | ATP Depletion | >50% Loss | 0.3 mM (300 µM) | 1 hour | [4] |

| C6 (Rat Glioma) | Adenine Nucleotide Release / LDH Leakage | 50% Effect | 80-120 µM | 24 hours | [4] |

| ARL-15 (Rat Liver) | Adenine Nucleotide Release / LDH Leakage | 50% Effect | 80-120 µM | 24 hours | [4] |

Notably, neuronal cell lines (NG-108-15 and N1E-115) were more susceptible to eseroline toxicity compared to the non-neuronal cell line (ARL-15).[4]

Experimental Protocols

The following methodologies were employed in the key in vitro neurotoxicity studies of eseroline[4]:

-

Cell Cultures:

-

Mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG-108-15 cells were used as neuronal models.

-

Rat liver ARL-15 cells were used as a non-neuronal control.

-

Cells were cultured in Dulbecco's modified Eagle's medium supplemented with fetal bovine serum and maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C.

-

-

Lactate Dehydrogenase (LDH) Leakage Assay:

-

This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cells were treated with varying concentrations of eseroline for specified durations.

-

Aliquots of the culture medium were collected, and LDH activity was measured spectrophotometrically.

-

Total cellular LDH was determined after cell lysis to calculate the percentage of LDH leakage.

-

-

[¹⁴C]Adenine Nucleotide Release Assay:

-

This method assesses cell membrane integrity by measuring the release of pre-labeled adenine nucleotides.

-

Cells were pre-labeled by incubation with [¹⁴C]adenine.

-

After washing, cells were exposed to eseroline.

-

The radioactivity released into the medium was quantified by liquid scintillation counting.

-

-

ATP Determination:

-

Cellular ATP levels were measured to assess metabolic dysfunction.

-

Following treatment with eseroline, cells were extracted with perchloric acid.

-

ATP content in the extracts was determined using a luciferin-luciferase assay, with light emission measured by a luminometer.

-

-

Phase Contrast Microscopy:

-

Morphological changes in the cells following eseroline treatment were observed and documented using a phase-contrast microscope. Extensive damage to neuronal cell lines was observed at concentrations as low as 75 µM.[4]

-

In Vivo Neurotoxicity and Side Effects

Currently, there is a lack of specific in vivo neurotoxicity studies for this compound. The majority of in vivo animal model research has focused on its antinociceptive (pain-relieving) properties rather than its toxicological profile.[3][5]

Side Effects of the Parent Compound: Physostigmine

Given that eseroline is a metabolite of physostigmine, the side effects of the parent compound can provide insights into the potential cholinergic adverse effects of eseroline. The side effects of physostigmine are primarily due to its acetylcholinesterase inhibitory activity.

| System | Side Effect | Frequency (in Physostigmine Studies) | Reference |

| Gastrointestinal | Hypersalivation | 9.0% | [6][7] |

| Nausea and Vomiting | 4.2% | [6][7] | |

| Diarrhea, Abdominal Cramping | 1.1% | [6] | |

| Cardiovascular | Symptomatic Bradycardia | 0.35% | [6][7] |

| Bradyasystolic Arrests | Reported in 3 patients (out of 2299) | [6] | |

| Neurological | Seizures | 0.61% - 0.65% | [6][7] |

| Other | Diaphoresis (Sweating) | 1.2% | [6] |

It is important to note that while eseroline has weak acetylcholinesterase inhibitory activity, these cholinergic side effects should be considered in its overall safety assessment.

Signaling Pathways and Mechanisms of Neurotoxicity

The primary proposed mechanism for eseroline-induced neurotoxicity is the depletion of cellular ATP.[4]

Proposed Signaling Pathway of Eseroline-Induced Neurotoxicity

The depletion of ATP can trigger a cascade of events leading to neuronal cell death. A key event linked to ATP depletion is the opening of the mitochondrial permeability transition pore (MPTP).

Caption: Proposed pathway of eseroline-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro neurotoxicity of a compound like this compound.

Caption: In vitro neurotoxicity assessment workflow.

Conclusion

The available data, primarily from in vitro studies, indicates that (-)-eseroline possesses neurotoxic properties, likely mediated through the depletion of cellular ATP. This leads to a loss of cell integrity and ultimately neuronal cell death. While specific in vivo neurotoxicity data for this compound is lacking, the side effect profile of its parent compound, physostigmine, suggests a potential for cholinergic adverse effects. Further in vivo studies are warranted to fully characterize the neurotoxic potential and overall safety profile of this compound to determine its viability as a therapeutic agent. Researchers and drug development professionals should consider these findings in the design of future preclinical and clinical investigations.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Products and Pathways of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of (-)-eseroline fumarate (B1241708), a significant metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). A thorough understanding of its stability, degradation products, and the pathways through which it degrades is critical for the development of safe and effective pharmaceutical formulations. This document outlines the known degradation products, summarizes quantitative kinetic data, provides detailed experimental protocols for stability testing, and visualizes the core degradation pathways and experimental workflows.

Introduction to (-)-Eseroline Degradation

(-)-Eseroline is the primary hydrolysis product of physostigmine.[1] Its own stability is a crucial factor in the overall stability profile of physostigmine-based therapeutics. The degradation of eseroline (B613827) is influenced by environmental factors such as pH, oxygen, light, and heat. The principal degradation pathway involves the oxidation of (-)-eseroline to form colored products, with the most prominent being rubreserine (B1680255).[2] The degradation process has been shown to be pH-dependent, following first-order kinetics.[1]

Key Degradation Products

The primary and most well-documented degradation product of (-)-eseroline is rubreserine . This red-colored compound is formed through the air oxidation of eseroline.[2] The formation of rubreserine is significantly accelerated in alkaline conditions.

Under various stress conditions, other degradation products may be formed. Forced degradation studies are essential to identify these potential degradants and to establish the intrinsic stability of the molecule. These studies typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress.

Quantitative Degradation Data

The degradation of eseroline in aqueous solutions follows first-order kinetics. The rate of degradation is highly dependent on the pH of the solution, with an increased rate observed at higher pH values. This suggests that the degradation is subject to specific base catalysis.[1] The following table summarizes the pH-dependent degradation of eseroline.

| pH | Degradation Rate Constant (k) | Kinetic Order | Reference |

| 6.91 | Data not explicitly stated | First-Order | [1] |

| 7.40 | Data not explicitly stated | First-Order | [1] |

| 7.98 | Data not explicitly stated | First-Order | [1] |

| 8.41 | Data not explicitly stated | First-Order | [1] |

| 8.94 | Data not explicitly stated | First-Order | [1] |

Note: While the study confirms first-order kinetics and a pH-dependent increase in the degradation rate, the exact rate constants were not available in the accessed literature. The original source should be consulted for these specific values.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH).[3][4][5]

4.1. General Sample Preparation

A stock solution of (-)-eseroline fumarate (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol (B129727) or water. This stock solution is then used for the individual stress studies.

4.2. Acidic Hydrolysis

-

Add an equal volume of 1 M hydrochloric acid (HCl) to the this compound stock solution.

-

Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Periodically withdraw samples, neutralize with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

4.3. Basic Hydrolysis

-

Add an equal volume of 1 M sodium hydroxide (NaOH) to the this compound stock solution.

-

Maintain the solution at room temperature for a defined duration (e.g., 2 hours), monitoring for degradation.

-

Withdraw samples at intervals, neutralize with an equivalent amount of 1 M hydrochloric acid (HCl), and prepare for analysis.

4.4. Oxidative Degradation

-

Treat the this compound stock solution with a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for a set time (e.g., 24 hours).

-

Sample at various time points and dilute for analytical assessment.

4.5. Thermal Degradation

-

Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48 hours).

-

For degradation in solution, heat the stock solution at a controlled temperature (e.g., 60°C).

-

Dissolve the solid sample in a suitable solvent or dilute the solution sample for analysis.

4.6. Photolytic Degradation

-

Expose the this compound stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analyze the exposed and control samples at appropriate intervals.

4.7. Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating (-)-eseroline from its degradation products.

-

Column: A reversed-phase column, such as a Kinetex C18 (100 x 4.6 mm, 2.6 µm), is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and the degradation products have significant absorbance. For enhanced sensitivity and selectivity, fluorescence detection can be employed (e.g., excitation at 254 nm and emission at 355 nm).

-

Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is crucial for the identification and structural elucidation of unknown degradation products.[7][8][9]

Visualizing Degradation Pathways and Workflows